5-Chloro-2-nitrophenyl isocyanate

Organic Synthesis Process Chemistry Solid-Phase Chemistry

Replace liquid isocyanates with this solid (mp 35–37°C) for reproducible solid-phase synthesis. The ortho-nitro group enhances electrophilicity for rapid urea/carbamate formation, while the 5-chloro substituent delivers a quantifiable LogP boost (XLogP3=3.3) vs. simpler analogs. Essential for scaling Clobazam intermediates or building diverse CNS-penetrant libraries.

Molecular Formula C7H3ClN2O3
Molecular Weight 198.56 g/mol
CAS No. 302912-24-9
Cat. No. B1609716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitrophenyl isocyanate
CAS302912-24-9
Molecular FormulaC7H3ClN2O3
Molecular Weight198.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N=C=O)[N+](=O)[O-]
InChIInChI=1S/C7H3ClN2O3/c8-5-1-2-7(10(12)13)6(3-5)9-4-11/h1-3H
InChIKeyPZXSOFNXVDXRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-nitrophenyl isocyanate (CAS 302912-24-9): A Dual-Activated Building Block for Precision Urea and Carbamate Synthesis


5-Chloro-2-nitrophenyl isocyanate (CAS 302912-24-9) is an aromatic isocyanate derivative characterized by the presence of an electrophilic isocyanate (-NCO) group ortho to a strong electron-withdrawing nitro (-NO₂) group, with an additional chlorine substituent at the 5-position [1]. This specific substitution pattern imparts distinct physicochemical and reactivity properties compared to mono-substituted or differently substituted aryl isocyanates. The compound is a solid at room temperature (mp 35–37 °C) and has a calculated XLogP3 value of 3.3, indicating moderate lipophilicity [1]. Its primary utility lies in its role as a versatile electrophilic building block for the synthesis of functionalized ureas and carbamates, which are important intermediates in pharmaceutical and agrochemical research .

Why 5-Chloro-2-nitrophenyl isocyanate (CAS 302912-24-9) Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


Substituting a general-purpose aryl isocyanate for 5-chloro-2-nitrophenyl isocyanate (CAS 302912-24-9) is not feasible for applications demanding a specific balance of reactivity, lipophilicity, and solid-state handling. The presence of both a strong electron-withdrawing nitro group (ortho to the isocyanate) and a chlorine atom dramatically alters the electronic character of the aromatic ring, which in turn modulates the electrophilicity of the isocyanate group and the stability of the resulting urea or carbamate derivatives . Furthermore, the compound's solid physical form at room temperature (mp 35–37 °C) is a key differentiator from common liquid isocyanates like 4-chlorophenyl isocyanate, offering quantifiable advantages in handling, storage, and formulation [1]. Using a simpler analog would lead to a different reaction rate, altered product properties, and a loss of the physical form benefits, potentially compromising the synthetic outcome or process efficiency.

5-Chloro-2-nitrophenyl isocyanate (CAS 302912-24-9): Quantitative Evidence for Selection Over In-Class Alternatives


Solid-State Handling Advantage: Quantified Physical Form Difference vs. Liquid p-Chlorophenyl Isocyanate

5-Chloro-2-nitrophenyl isocyanate is a solid at standard room temperature (20°C), with a reported melting point of 35–37 °C . In contrast, a close structural analog, 4-chlorophenyl isocyanate (CAS 104-12-1), is a liquid with a boiling point of 204.2 °C [1]. This phase difference directly impacts material handling, where solid reagents are generally easier to weigh accurately, pose a lower risk of spillage and vapor exposure, and can be more amenable to solid-phase synthesis or formulation techniques.

Organic Synthesis Process Chemistry Solid-Phase Chemistry

Increased Lipophilicity: Quantified LogP Comparison vs. Unsubstituted Phenyl Isocyanate

The calculated partition coefficient (XLogP3) for 5-chloro-2-nitrophenyl isocyanate is 3.3, which is significantly higher than that of the parent phenyl isocyanate, whose XLogP3 is approximately 1.8 [REFS-1, REFS-2]. This increase in lipophilicity is a direct result of the chlorine and nitro substituents. The 1.5 log unit increase corresponds to the compound being roughly 30 times more lipophilic (based on the logarithmic scale).

Medicinal Chemistry ADME Prediction Chromatography

Altered Hydrogen-Bonding Capacity: Quantified Acceptor Count vs. 4-Chlorophenyl Isocyanate

The presence of the nitro group on 5-chloro-2-nitrophenyl isocyanate increases the molecule's potential for intermolecular interactions. The computed Hydrogen Bond Acceptor Count is 4, compared to 2 for 4-chlorophenyl isocyanate [REFS-1, REFS-2]. This doubling of hydrogen bond acceptor sites (primarily from the two oxygen atoms of the nitro group) offers a quantifiable difference in the molecule's ability to engage in specific, directional non-covalent interactions.

Supramolecular Chemistry Crystal Engineering Receptor Binding

Validated Use in Clobazam Intermediate Synthesis: Documented Role vs. Alternative Routes

A 2023 patent describes a process for preparing N-(5-Chloro-2-nitrophenyl) phenyl amine (compound of formula I) with high purity and yield, identifying it as a key intermediate for the benzodiazepine drug Clobazam [1]. The specific substitution pattern of the 5-chloro-2-nitrophenyl moiety is a structural requirement for this synthetic pathway, as it provides the necessary framework for subsequent steps to the final active pharmaceutical ingredient (API).

Pharmaceutical Process Chemistry API Intermediate Patent Analysis

Recommended Application Scenarios for 5-Chloro-2-nitrophenyl isocyanate (CAS 302912-24-9) Based on Quantitative Differentiation


Solid-Phase Peptide and Small Molecule Library Synthesis

The solid-state nature of 5-chloro-2-nitrophenyl isocyanate (mp 35–37 °C) makes it an ideal candidate for manual and automated solid-phase synthesis workflows [1]. Unlike volatile liquid isocyanates which are difficult to weigh precisely and can cause pipetting errors, this compound can be accurately dispensed as a solid, improving the reproducibility and scale of combinatorial chemistry efforts focused on generating diverse urea and carbamate libraries.

Design and Synthesis of Lipophilic Bioisosteres in Medicinal Chemistry

With an XLogP3 of 3.3, this isocyanate introduces significantly more lipophilicity than a simple phenyl isocyanate (XLogP3 ~1.8) [1]. It is a well-justified building block for medicinal chemists aiming to tune the LogD of lead compounds to improve cell permeability or central nervous system (CNS) penetration. The dual chloro-nitro substitution offers a distinct, quantifiable lipophilicity 'bump' compared to mono-substituted alternatives.

Crystal Engineering and Supramolecular Synthon Development

The compound's ability to participate in a greater number of hydrogen-bonding interactions (4 acceptor sites vs. 2 for 4-chlorophenyl isocyanate) makes it a superior choice for crystal engineering studies [1]. Researchers designing co-crystals or investigating the solid-state packing of functionalized aromatics will find this molecule's enhanced H-bond acceptor capacity provides a quantitative advantage for creating robust supramolecular synthons.

Process Chemistry: Reliable Sourcing for Clobazam Intermediate Development

Procurement of 5-chloro-2-nitrophenyl isocyanate is directly supported by patent literature, where it is documented as a key intermediate in a synthetic route to the benzodiazepine Clobazam [2]. For process chemists developing or scaling up this drug, sourcing this specific reagent is a matter of process integrity, as its specific substitution pattern is essential for the described chemical transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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